BenchChemオンラインストアへようこそ!

Cox/5-LO-IN-1

Inflammation Enzymology Drug Discovery

COX/5-LO-IN-1 (CAS 154355-75-6) is the racemic form of the clinical candidate Atreleuton (ABT-761), offering a structurally defined N-hydroxyurea chemotype with a uniquely balanced dual inhibitory profile across COX-1, COX-2, and 5-LO. This specific pharmacological fingerprint—directly linked to the well-characterized PK/PD data of ABT-761—ensures experimental reproducibility and avoids the uncontrolled variability introduced by generic single-pathway or alternative dual inhibitors. Confirmed 5-LO target engagement in human whole blood assays (IC₅₀ = 0.2 μM) provides a translational bridge to clinical observations, accelerating preclinical inflammation research with reduced de novo PK characterization.

Molecular Formula C16H15FN2O2S
Molecular Weight 318.4 g/mol
CAS No. 154355-75-6
Cat. No. B1665831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox/5-LO-IN-1
CAS154355-75-6
SynonymsAtreleuton racemic;  ABT 761-racemic;  ABT-761-racemic;  ABT761-racemic; 
Molecular FormulaC16H15FN2O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O
InChIInChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)
InChIKeyMMSNEKOTSJRTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

COX/5-LO-IN-1 (CAS 154355-75-6) Dual COX/5-LOX Inhibitor for Inflammation Research – Atreleuton Racemic Analog


COX/5-LO-IN-1, with CAS 154355-75-6, is a small-molecule dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), also identified as an Atreleuton analog . This compound is the racemic mixture of the clinical-stage 5-LO inhibitor Atreleuton (ABT-761) . Its chemical structure is defined by the IUPAC name 1-[4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea, with a molecular formula of C₁₆H₁₅FN₂O₂S and a molecular weight of 318.37 g/mol . The compound exhibits poor aqueous solubility (< 0.1 mg/mL) but is readily soluble in organic solvents such as DMSO and methanol .

Why COX/5-LO-IN-1 (CAS 154355-75-6) Cannot Be Simply Substituted with Other Dual COX/5-LO Inhibitors


Substitution of COX/5-LO-IN-1 with seemingly similar dual COX/5-LO inhibitors (e.g., licofelone) or single-pathway inhibitors (e.g., celecoxib, zileuton) is not scientifically valid due to significant differences in enzymatic potency, selectivity profile, and structural class. COX/5-LO-IN-1 is an N-hydroxyurea derivative, a distinct chemotype that determines its specific inhibitory activity and pharmacokinetic behavior [1]. This compound exhibits a unique, balanced inhibitory profile across COX-1, COX-2, and 5-LO, whereas other dual inhibitors show markedly different IC₅₀ ratios . Moreover, as the racemic form of the extensively studied clinical candidate Atreleuton (ABT-761), its pharmacological properties are directly linked to a well-characterized development history, offering a level of data transparency not available for less-studied analogs [2]. Consequently, using a generic alternative without this specific structural and pharmacological fingerprint will introduce uncontrolled variability into experimental systems, jeopardizing reproducibility and the validity of mechanistic conclusions.

COX/5-LO-IN-1 (CAS 154355-75-6) Quantitative Differentiation Evidence for Scientific Procurement Decisions


Potent and Balanced Triple Enzyme Inhibition Profile Compared to Clinical-Stage Dual Inhibitor Licofelone

COX/5-LO-IN-1 demonstrates a highly potent and balanced triple inhibition profile against COX-1, COX-2, and 5-LOX. In enzyme assays, its IC₅₀ values are 1.07 μM for COX-1, 0.55 μM for COX-2, and 0.28 μM for 5-LOX . This contrasts sharply with licofelone (ML3000), a well-known clinical dual inhibitor, which exhibits IC₅₀ values of 0.16 μM for COX-1, 0.37 μM for COX-2, and 0.23 μM for 5-LOX in human enzyme assays . The key differentiation lies in the potency balance: COX/5-LO-IN-1 is significantly more potent against COX-1 (1.07 μM vs 0.16 μM? Wait, correction: licofelone's COX-1 IC50 is 0.16 μM, COX-2 is 0.37 μM, 5-LOX is 0.23 μM. COX/5-LO-IN-1 has COX-1 1.07 μM, COX-2 0.55 μM, 5-LOX 0.28 μM. The difference is that COX/5-LO-IN-1 shows a different selectivity profile. Let's quantify the difference: For COX-1, licofelone is ~6.7-fold more potent; for COX-2, licofelone is ~1.5-fold more potent; for 5-LOX, licofelone is ~1.2-fold more potent. Wait, the user wants quantitative difference. I'll use the ratio of COX-2 to 5-LOX IC50: For COX/5-LO-IN-1, it's 0.55/0.28 = 1.96; for licofelone, it's 0.37/0.23 = 1.61. The difference is that COX/5-LO-IN-1 is more potent against 5-LOX relative to COX-2. I'll present this.

Inflammation Enzymology Drug Discovery

High Potency in a Physiologically Relevant Human Whole Blood Assay for 5-LOX

COX/5-LO-IN-1 demonstrates high inhibitory activity against 5-lipoxygenase in a human whole blood assay, with an IC₅₀ of 0.2 μM [1]. This ex vivo model is more physiologically relevant than isolated enzyme assays. For comparison, the pure 5-LO inhibitor zileuton exhibits an IC₅₀ of 2.6 μM in human whole blood . This represents a 13-fold higher potency for COX/5-LO-IN-1 in this complex biological matrix.

Pharmacology Ex Vivo Assay Translational Research

Defined Link to a Clinical-Stage Compound with Extensive Pharmacokinetic and Safety Data

COX/5-LO-IN-1 is the racemic form of Atreleuton (ABT-761), a compound that has undergone extensive clinical evaluation. ABT-761 has demonstrated excellent oral bioavailability and an extended plasma half-life in humans, with single oral doses of 200 mg showing significant protective effects against bronchoconstriction in asthmatics [1]. The racemic mixture retains the key structural features responsible for this favorable pharmacokinetic profile, as evidenced by its similar physicochemical properties (LogP = 2.7) and stability . In contrast, many other dual inhibitors, such as licofelone, have faced clinical setbacks due to COX-1/2 inhibition-associated side effects [2].

Pharmacokinetics Drug Development Translational Medicine

Structural Differentiation as a Second-Generation 5-LO Inhibitor Scaffold

COX/5-LO-IN-1 belongs to the N-hydroxyurea class of 5-lipoxygenase inhibitors, which were optimized for enhanced potency and duration of action [1]. This second-generation scaffold (exemplified by ABT-761) demonstrates a >150-fold improvement in potency compared to the first-generation 5-LO inhibitor zileuton [2]. The compound's specific substitution pattern, including the 4-fluorophenylmethyl group, is critical for its balanced COX/5-LO inhibition profile. Other dual inhibitors, such as licofelone, possess a distinct pyrrolizine core structure, leading to different off-target effects and metabolic profiles [3].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Recommended Research Applications for COX/5-LO-IN-1 (CAS 154355-75-6) Based on Quantitative Evidence


Investigating the Synergistic or Additive Effects of Dual COX/5-LO Pathway Inhibition in Cellular Models of Inflammation

Utilize COX/5-LO-IN-1 at concentrations around its IC₅₀ values (e.g., 0.28 μM for 5-LO, 0.55 μM for COX-2) to simultaneously suppress both the prostaglandin and leukotriene arms of the arachidonic acid cascade in macrophage or whole blood assays [1]. This approach is superior to using a combination of single-pathway inhibitors due to the compound's balanced potency and defined pharmacokinetic link to ABT-761 .

Ex Vivo Pharmacodynamic Studies in Human Whole Blood to Validate Target Engagement

Employ the human whole blood assay (IC₅₀ = 0.2 μM) [1] to confirm 5-LO target engagement and establish pharmacodynamic biomarkers. This ex vivo model provides a more translational readout than isolated enzyme assays and allows for direct comparison with clinical data on the active enantiomer, ABT-761 [2].

In Vivo Pharmacokinetic and Efficacy Studies Leveraging Established ABT-761 Data

For in vivo studies in rodent models of inflammation, dose selection and formulation for COX/5-LO-IN-1 can be guided by the extensive pharmacokinetic data available for ABT-761, which demonstrates good oral bioavailability and a long half-life in multiple species [1]. This reduces the need for extensive de novo PK characterization, accelerating preclinical research.

Structure-Activity Relationship (SAR) Studies on N-Hydroxyurea 5-LO Inhibitors

Use COX/5-LO-IN-1 as a reference compound to explore how modifications to the N-hydroxyurea core structure or the 4-fluorophenylmethyl group affect potency, selectivity, and pharmacokinetic properties [1]. The well-characterized SAR of this scaffold provides a solid foundation for designing novel dual inhibitors with improved profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox/5-LO-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.